4-(4-Chlorophenyl)-2-methylphenol
Overview
Description
The compound “4-(4-Chlorophenyl)-2-methylphenol” belongs to a class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including oxidative coupling and phosphorylation . The synthesized compounds are usually characterized by spectroscopic and XRD methods .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), and Ultraviolet-visible (UV–Vis) spectroscopy . These compounds often exhibit intermolecular interactions such as C–H⋯N and π⋯π interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidation to disulfides using cobalt-salen catalysts and air oxidizing agents . Other reactions may include the formation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often include being a liquid with a density of 1.193 g/cm3 and being insoluble or slightly soluble in water .Scientific Research Applications
Environmental Monitoring and Pollution Analysis :
- The compound has been identified in studies related to environmental pollution, particularly in water and soil samples. For example, Castillo, Puig, and Barceló (1997) focused on the determination of phenolic compounds, including 4-chlorophenol, in water using liquid-solid extraction and liquid chromatography for environmental monitoring purposes (Castillo, Puig, & Barceló, 1997).
- Similarly, Alonso, Puig, Silgoner, Grasserbauer, and Barceló (1998) developed an analytical protocol for determining phenolic compounds in soil samples, highlighting the importance of monitoring these compounds in environmental studies (Alonso, Puig, Silgoner, Grasserbauer, & Barceló, 1998).
Chemical Analysis and Detection Techniques :
- Research by Bing (2011) focused on detecting volatile phenolic compounds, including 2-methylphenol and 4-chlorophenol, using high-field asymmetric waveform ion mobility spectrometry. This study contributes to the development of sensitive detection methods for phenolic compounds (Bing, 2011).
- Geißler and Schöler (1994) reported a gas chromatographic method for determining phenols, including chlorophenols, in water, emphasizing the need for sensitive analytical methods for trace level detection of these compounds (Geißler & Schöler, 1994).
Pollutant Degradation and Treatment Studies :
- Davezza, Fabbri, Pramauro, and Prevot (2013) investigated the photocatalytic degradation of chlorophenols, including 4-chloro-2-methylphenol, in soil washing wastes. This research is significant for understanding the degradation mechanisms of phenolic pollutants in environmental remediation processes (Davezza, Fabbri, Pramauro, & Prevot, 2013).
Biodegradation and Microbial Interactions :
- A study by O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including chlorophenols, under methanogenic conditions. This research provides insights into the environmental fate of these compounds and their interactions with microbial communities (O'Connor & Young, 1989).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Related compounds, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have shown a variety of effects, including anti-inflammatory activity .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Similar compounds may present various hazards. For example, they may be suspected of damaging fertility or the unborn child, and they may be very toxic to aquatic life with long-lasting effects . Precautionary measures often include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Biochemical Analysis
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDROJKABBRPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683777 | |
Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-91-9 | |
Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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